N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline
Description
Properties
CAS No. |
819858-07-6 |
|---|---|
Molecular Formula |
C14H10BrN3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
RSAICUZTXRQNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A method inspired by involves:
- Guanidine Intermediate Formation : Thiourea reacts with 2-bromoaniline to form N-(2-bromophenyl)-guanidine.
- Cyclization with Aryl Halide : The intermediate reacts with iodobenzene under Cu catalysis to form benzimidazole.
- Methylene Bridge Introduction : Substitution of iodobenzene with a methylene donor (e.g., formaldehyde) may yield the benzimidazolidene methyl group.
Hypothetical Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiourea, 2-bromoaniline, Cu catalyst | Form guanidine intermediate |
| 2 | Formaldehyde, base (e.g., NaOH) | Introduce methylene bridge |
| 3 | Cyclization (120°C, 18 h) | Form benzimidazolidene core |
Challenges :
- Thermal Stability : Benzimidazolidene may require stabilization under inert conditions.
- Regioselectivity : Competing side reactions (e.g., dibromination) must be minimized.
Coupling Strategies
The benzimidazolidene methyl group is attached to 4-bromoaniline via nucleophilic substitution, Schiff base formation, or reductive amination:
Schiff Base Formation
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Bromoaniline, benzimidazolidene aldehyde | Acetic acid, ethanol, reflux | Imine bond formation (C=N) |
Example from :
4-Bromoaniline reacts with vanillin under acidic conditions to form Schiff bases, suggesting adaptability for benzimidazolidene aldehydes.
Reductive Amination
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Bromoaniline, benzimidazolidene ketone | NaBH₃CN, MeOH, 24 h | Secondary amine formation (C-N) |
Advantages :
- Mild Conditions : Avoids harsh oxidizing agents.
- High Efficiency : Compatible with functional groups in 4-bromoaniline.
Hypothetical Synthesis Pathway
A proposed route integrates bromination, cyclization, and coupling:
Step 1 : Bromination of Aniline
Step 2 : Benzimidazolidene Core Formation
- Catalyst : Cu(SO₄)·5H₂O, 1,10-phenanthroline (from)
- Reagents : Thiourea, formaldehyde, K₂CO₃
- Conditions : 120°C, 18 h in DMSO
Step 3 : Coupling to 4-Bromoaniline
Critical Analysis of Challenges
Data Tables
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of benzimidazole-2-one derivatives.
Reduction: Reduction of the nitro group (if present) on the aniline moiety can yield the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzimidazole-2-one derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is used as a building block in the synthesis of more complex molecules. Its stable benzimidazole core makes it an ideal candidate for various organic transformations and cross-coupling reactions .
Biology and Medicine:
The compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. Additionally, its derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines .
Industry:
In the agrochemical industry, this compound is used in the development of fungicides and herbicides. Its stability and biological activity make it a valuable component in formulations designed to protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Key Observations :
- The benzimidazolylidene group in the target compound distinguishes it from monocyclic imidazole derivatives, offering enhanced π-conjugation and metal-binding capabilities.
- Selenium-containing analogs (e.g., carbamoselenoyl derivatives) exhibit unique reactivity but lack the carbene character of benzimidazolylidenes .
Key Observations :
- Selenium-based syntheses (e.g., ) achieve high yields (>90%) due to efficient nucleophilic substitution .
- Gold-catalyzed reactions () offer moderate yields (74%) but enable access to complex cyclopropane structures .
- Direct acylation of 4-bromoaniline (e.g., ) is highly efficient, whereas Friedel-Crafts acylations () may fail due to steric hindrance .
Physical and Crystallographic Properties
- Melting Points :
- Crystallography :
Biological Activity
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound features a benzimidazole moiety linked to a bromoaniline group, which is crucial for its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Benzimidazole derivatives are known for their potential antimicrobial properties. Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antimicrobial activity of several benzimidazole derivatives, including those with structural similarities to our compound. The results demonstrated that certain derivatives showed potent inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with IC50 values in the low micromolar range were identified as promising candidates for further development as antibacterial agents .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 4a | E. coli | 0.39 |
| 8a | S. aureus | 0.66 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been widely studied. This compound may share similar mechanisms of action with other benzimidazole compounds that have shown cytotoxic effects against cancer cell lines.
Benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and DNA damage. A study highlighted that certain benzimidazole compounds demonstrated selective cytotoxicity in hypoxic tumor environments, suggesting their potential as hypoxia-selective agents .
| Cell Line | Compound | Cytotoxicity (IC50) |
|---|---|---|
| A549 (Lung Cancer) | 2b | 0.45 µM |
| WM115 (Melanoma) | 2a | 0.38 µM |
Enzyme Inhibition
This compound may also act as an inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical targets for developing new antibacterial therapies.
Inhibitory Activity
Research indicates that certain benzimidazole derivatives exhibit dual inhibitory effects on these enzymes, which could lead to effective treatments against resistant bacterial strains. The binding affinity and mechanism were explored using molecular docking studies, revealing favorable interactions with the active sites of these enzymes .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| DNA Gyrase | 4a | 0.39 |
| Topoisomerase IV | 8a | 0.66 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
